1-(2,6-Difluorophenyl)-N-methylmethanesulfonamide
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Overview
Description
1-(2,6-Difluorophenyl)-N-methylmethanesulfonamide is an organic compound that features a difluorophenyl group attached to a methanesulfonamide moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(2,6-Difluorophenyl)-N-methylmethanesulfonamide typically involves the reaction of 2,6-difluoroaniline with methanesulfonyl chloride in the presence of a base such as triethylamine. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the sulfonyl chloride. The product is then purified by recrystallization or column chromatography.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and yield of the production process. Additionally, the use of green chemistry principles, such as solvent recycling and waste minimization, can make the process more environmentally friendly.
Chemical Reactions Analysis
Types of Reactions
1-(2,6-Difluorophenyl)-N-methylmethanesulfonamide can undergo various chemical reactions, including:
Oxidation: The sulfonamide group can be oxidized to form sulfonic acids.
Reduction: The nitro group, if present, can be reduced to an amine.
Substitution: The fluorine atoms on the phenyl ring can be substituted with other nucleophiles.
Common Reagents and Conditions
Oxidation: Reagents such as hydrogen peroxide or potassium permanganate can be used under acidic or basic conditions.
Reduction: Catalytic hydrogenation or the use of reducing agents like sodium borohydride can achieve reduction.
Substitution: Nucleophiles such as amines or thiols can be used in the presence of a catalyst like palladium.
Major Products
Oxidation: Sulfonic acids.
Reduction: Amines.
Substitution: Various substituted phenyl derivatives.
Scientific Research Applications
1-(2,6-Difluorophenyl)-N-methylmethanesulfonamide has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.
Medicine: Explored for its potential therapeutic effects, particularly in the treatment of neurological disorders.
Industry: Utilized in the development of advanced materials with specific properties, such as high thermal stability or unique electronic characteristics.
Mechanism of Action
The mechanism of action of 1-(2,6-Difluorophenyl)-N-methylmethanesulfonamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to the active site of an enzyme, inhibiting its activity, or it can modulate receptor function by binding to receptor sites. The exact pathways and targets depend on the specific application and the biological system being studied.
Comparison with Similar Compounds
Similar Compounds
1-(2,6-Difluorophenyl)ethanone: Similar in structure but lacks the sulfonamide group.
3-(2,6-Difluorophenyl)-1-(4-fluorophenyl)prop-2-en-1-one: A fluorinated chalcone with different functional groups.
Uniqueness
1-(2,6-Difluorophenyl)-N-methylmethanesulfonamide is unique due to the presence of both the difluorophenyl and sulfonamide groups, which confer specific chemical and biological properties. This combination allows for unique interactions with biological targets and makes it a versatile compound for various applications.
Properties
Molecular Formula |
C8H9F2NO2S |
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Molecular Weight |
221.23 g/mol |
IUPAC Name |
1-(2,6-difluorophenyl)-N-methylmethanesulfonamide |
InChI |
InChI=1S/C8H9F2NO2S/c1-11-14(12,13)5-6-7(9)3-2-4-8(6)10/h2-4,11H,5H2,1H3 |
InChI Key |
FBCQFVXIVUJOTR-UHFFFAOYSA-N |
Canonical SMILES |
CNS(=O)(=O)CC1=C(C=CC=C1F)F |
Origin of Product |
United States |
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